molecular formula C12H21N3O4S B7434823 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide

Cat. No. B7434823
M. Wt: 303.38 g/mol
InChI Key: NIBKLIVFEDIRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide, also known as E-4031, is a selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr). It is widely used in scientific research to study the role of IKr in various physiological and pathological conditions.

Mechanism of Action

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide selectively inhibits the rapid component of the delayed rectifier potassium current (IKr) by binding to the channel pore. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide has no effect on other ion channels, such as sodium or calcium channels.
Biochemical and Physiological Effects:
5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide has been shown to induce torsades de pointes, a potentially fatal cardiac arrhythmia, in animal models and in humans. In addition, 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide has been shown to have antiproliferative effects on cancer cells, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide is its selectivity for IKr, which allows for specific investigation of the role of this channel in various physiological and pathological conditions. However, the potential for inducing torsades de pointes limits the use of 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide in certain experimental settings.

Future Directions

For research on 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide include the development of safer and more selective inhibitors of IKr, as well as the investigation of the role of IKr in other physiological and pathological conditions. In addition, the potential use of 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide as a cancer therapy warrants further investigation.

Synthesis Methods

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with 3-methoxypropylamine, followed by the addition of methoxyethylamine and sulfonamide. The final product is purified through recrystallization and column chromatography.

Scientific Research Applications

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide is a valuable tool for studying the role of IKr in various physiological and pathological conditions. It has been used to investigate the mechanisms of cardiac arrhythmias, epilepsy, and cancer. 5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide has also been used to screen for potential drug candidates that target IKr.

properties

IUPAC Name

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-18-8-3-6-15-20(16,17)12-5-4-11(10-14-12)13-7-9-19-2/h4-5,10,13,15H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBKLIVFEDIRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=NC=C(C=C1)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyethylamino)-N-(3-methoxypropyl)pyridine-2-sulfonamide

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